molecular formula C8H7NO3S B2386316 3-Benzofuransulfonamide CAS No. 1158787-43-9

3-Benzofuransulfonamide

Cat. No.: B2386316
CAS No.: 1158787-43-9
M. Wt: 197.21
InChI Key: NNJIGDHOUPBYOR-UHFFFAOYSA-N
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Description

3-Benzofuransulfonamide is a synthetic compound derived from the benzofuran family. Benzofuran compounds are known for their diverse biological and pharmacological activities. The unique structure of this compound, which includes a benzofuran ring fused with a sulfonamide group, makes it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzofuransulfonamide typically involves the reaction of benzofuran with sulfonamide derivatives. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

3-Benzofuransulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 3-Benzofuransulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

    Benzofuran: Shares the benzofuran ring but lacks the sulfonamide group.

    Sulfonamide: Contains the sulfonamide group but lacks the benzofuran ring.

    Benzofuransulfonate: Similar structure but with a sulfonate group instead of a sulfonamide group.

Uniqueness: 3-Benzofuransulfonamide’s unique combination of the benzofuran ring and sulfonamide group provides it with distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to its individual components.

Biological Activity

3-Benzofuransulfonamide, a compound within the benzofuran family, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzofuran core with a sulfonamide functional group. This structure contributes to its unique chemical properties and biological activities. The presence of the sulfonamide moiety is particularly significant, as it enhances the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, compounds related to this class have shown significant antiproliferative activity against various cancer cell lines. In vitro studies reported IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating strong cytotoxic effects while displaying minimal toxicity towards normal cell lines like HEK-293 .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

CompoundCell Line TestedIC50 (μM)Toxicity to HEK-293
This compoundMDA-MB-231 (Breast)5.2 - 22.2Low
Other derivativesVarious (e.g., SKOV-3)VariesModerate

Kinase Inhibition

This compound and its derivatives have been evaluated for their kinase inhibitory activity. One study found that a related compound exhibited selective inhibition against several kinases, which are critical in cancer progression and treatment resistance . The screening involved nine different kinases, demonstrating the potential of these compounds in targeted cancer therapies.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Apoptosis Induction : Research indicates that at concentrations around 5 μM, some derivatives can induce apoptosis in cancer cells by activating intrinsic pathways .
  • Inhibition of Tumor Growth : Compounds have been shown to inhibit tumor growth through various mechanisms, including disruption of cell cycle progression and modulation of signaling pathways associated with survival and proliferation.
  • Interaction with Protein Targets : The sulfonamide group enhances binding affinity to specific protein targets, including enzymes involved in cancer metabolism and proliferation.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

  • Study on Antidiabetic Effects : Coumarin-based sulfonamides were noted for their effectiveness in treating Type 2 diabetes mellitus (T2DM) without causing adverse effects like weight gain or hypoglycemia . This suggests that benzofuran derivatives could similarly possess beneficial metabolic effects.
  • 5-HT6 Receptor Antagonism : A derivative was identified as a potential antagonist of the 5-HT6 receptor, which plays a role in cognitive function and mood regulation . This finding opens avenues for exploring its use in psychiatric disorders.

Properties

IUPAC Name

1-benzofuran-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJIGDHOUPBYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the above prepared benzofuran-3-sulfonyl chloride (0.104 g, 0.480 mmol) was added ammonia (6 eq., 0.5 M in dioxane) and the mixture stirred for one night at 50° C. Evaporation of the solvent, followed by flash chromatography (SiO2, heptane/AcOEt=7/3) and direct crystallization from heptane/AcOEt, generated 0.036 g of the title compound as off-white crystals. Extensive nOE measurements and 13C-NMR NMR corroborated the structure.
Quantity
0.104 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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